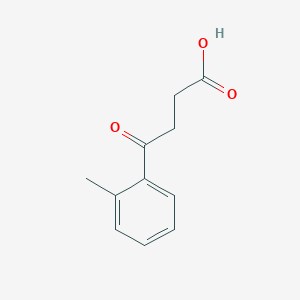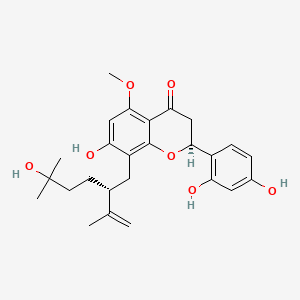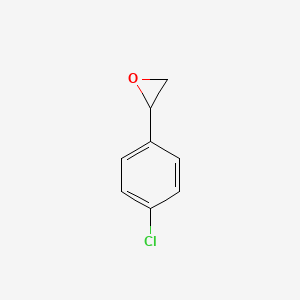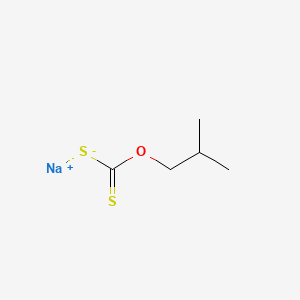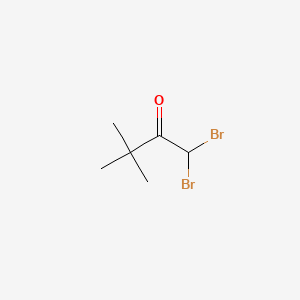
トリメチルシラノラートリチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium trimethylsilanolate is an organometallic compound with the molecular formula C3H9LiOSi. It is a lithium salt of trimethylsilanol and is often used in various chemical applications due to its unique properties. The compound is known for its role in organic synthesis and as an additive in high voltage lithium-ion cells .
科学的研究の応用
Lithium trimethylsilanolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of silyl ethers and other organosilicon compounds.
Battery Technology: It is used as an additive in high voltage lithium-ion cells to enhance performance and stability.
Atomic Layer Deposition: It serves as a precursor in atomic layer deposition processes for thin film fabrication.
作用機序
Target of Action
Lithium salts have been extensively studied for their neuroprotective effects . They act on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Mode of Action
Lithium salts have been shown to have neuroprotective properties in alzheimer’s disease by acting on multiple neuropathological targets .
Biochemical Pathways
Lithium salts have been shown to modulate the production and clearance of aβ by inhibiting bace-1 expression, reducing app phosphorylation levels, decreasing γ-secretase activity, upregulating the bbb microvessel efflux transporter lrp1, and increasing csf bulk-flow .
Result of Action
Lithium salts have been shown to have neuroprotective effects in alzheimer’s disease by acting on multiple neuropathological targets .
Action Environment
It has been used for the deposition of li 2 co 3, li x si y o z, and li x al y o z in the temperature range 200–300 °c .
準備方法
Synthetic Routes and Reaction Conditions: Lithium trimethylsilanolate can be synthesized by reacting lithium hydroxide with hexamethyldisiloxane under anhydrous conditions and nitrogen protection . The reaction typically proceeds as follows:
LiOH+(CH3)3SiOSi(CH3)3→(CH3)3SiOLi+(CH3)3SiOH
Industrial Production Methods: In industrial settings, the compound is often produced through similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified by washing with diethyl ether and petroleum ether, followed by sublimation at 180°C under reduced pressure .
化学反応の分析
Types of Reactions: Lithium trimethylsilanolate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding lithium salts.
Common Reagents and Conditions:
Reagents: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Conditions: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: The major products are often trimethylsilyl-substituted compounds.
Deprotonation Reactions: The products are lithium salts of the deprotonated acids.
類似化合物との比較
- Potassium trimethylsilanolate
- Sodium trimethylsilanolate
- Tetramethylsiloxane
Comparison:
- Potassium and Sodium Trimethylsilanolate: These compounds are similar in structure but differ in their cation. They exhibit similar reactivity but may have different solubility and stability profiles.
- Tetramethylsiloxane: This compound is structurally similar but lacks the lithium cation. It is used in different applications, such as silicone-based materials.
Lithium trimethylsilanolate is unique due to its specific applications in battery technology and atomic layer deposition, which are not commonly associated with its sodium and potassium counterparts .
特性
CAS番号 |
2004-14-0 |
|---|---|
分子式 |
C3H10LiOSi |
分子量 |
97.2 g/mol |
IUPAC名 |
lithium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3; |
InChIキー |
LQIZMOLWEQTWCW-UHFFFAOYSA-N |
SMILES |
[Li+].C[Si](C)(C)[O-] |
正規SMILES |
[Li].C[Si](C)(C)O |
Key on ui other cas no. |
2004-14-0 |
ピクトグラム |
Corrosive |
関連するCAS |
1066-40-6 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



